molecular formula C7H8N2O2 B15059587 3-(1-Methyl-1H-pyrazol-4-yl)-3-oxopropanal

3-(1-Methyl-1H-pyrazol-4-yl)-3-oxopropanal

Cat. No.: B15059587
M. Wt: 152.15 g/mol
InChI Key: LBCHMAALMIFZIP-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-pyrazol-4-yl)-3-oxopropanal is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a pyrazole ring substituted with a methyl group at position 1 and an oxopropanal group at position 3. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-1H-pyrazol-4-yl)-3-oxopropanal typically involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol . This method provides a straightforward approach to obtaining the desired pyrazole derivative. The reaction conditions often include refluxing the reactants in ethanol for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This technique allows for the continuous production of the compound under controlled conditions, ensuring high yield and purity. The use of automated reactors and precise control of reaction parameters can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-1H-pyrazol-4-yl)-3-oxopropanal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxopropanal group to an alcohol or other reduced forms.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Various substituted pyrazole derivatives, depending on the nature of the substituent and reaction conditions.

Scientific Research Applications

3-(1-Methyl-1H-pyrazol-4-yl)-3-oxopropanal has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Methyl-1H-pyrazol-4-yl)-3-oxopropanal involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as kinases, by binding to their active sites and preventing substrate access. This inhibition can disrupt key cellular processes, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Methyl-1H-pyrazol-4-yl)-3-oxopropanal is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

3-(1-methylpyrazol-4-yl)-3-oxopropanal

InChI

InChI=1S/C7H8N2O2/c1-9-5-6(4-8-9)7(11)2-3-10/h3-5H,2H2,1H3

InChI Key

LBCHMAALMIFZIP-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C(=O)CC=O

Origin of Product

United States

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